molecular formula C10H13N3OS B12202830 N-(pyridin-2-yl)morpholine-4-carbothioamide CAS No. 59180-91-5

N-(pyridin-2-yl)morpholine-4-carbothioamide

Cat. No.: B12202830
CAS No.: 59180-91-5
M. Wt: 223.30 g/mol
InChI Key: FYZZIRGQHYMESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)morpholine-4-carbothioamide is a thiourea derivative of significant interest in inorganic and medicinal chemistry due to its role as a versatile ligand for forming stable metal complexes. It is well-established in scientific literature as a bidentate (N,S)-chelating ligand, capable of coordinating with a wide range of transition metal ions, including Rh(III), Pd(II), Pt(II), Cu(II), and Ag(I), to form stable metallocycles . The morpholine and pyridine substituents provide advantageous steric and electronic properties, influencing the tautomeric equilibrium between thione and thiol forms, which in turn dictates coordination behavior and the stereochemistry of the resulting complexes . This compound serves as a key precursor in the synthesis of coordination polymers and mononuclear complexes, whose structural diversity is of interest for materials science and catalytic applications . In pharmacological research, metal complexes derived from this compound have been investigated for their potential biological activities. Studies on analogous palladium(II) and platinum(II) complexes have shown promising in vitro cytotoxic activity against human cancer cell lines, such as breast adenocarcinoma (MCF-7), indicating its value as a scaffold for developing novel anticancer agents . The compound's core structure is also associated with antimicrobial and antiurease activities in related molecules, highlighting its broad utility in bioinorganic chemistry . Researchers utilize this ligand to explore the relationship between metal complex structure and biological function. The product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

59180-91-5

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

N-pyridin-2-ylmorpholine-4-carbothioamide

InChI

InChI=1S/C10H13N3OS/c15-10(13-5-7-14-8-6-13)12-9-3-1-2-4-11-9/h1-4H,5-8H2,(H,11,12,15)

InChI Key

FYZZIRGQHYMESS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants : Morpholine (1.0 equiv.) and 2-pyridyl isothiocyanate (1.0 equiv.).

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF).

  • Conditions : Stirring at room temperature (25°C) for 4–6 hours.

  • Workup : Evaporation under reduced pressure followed by recrystallization from ethanol.

  • Yield : 75–90% (based on analogous syntheses).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of morpholine’s secondary amine on the electrophilic carbon of 2-pyridyl isothiocyanate, forming a thiourea bond. The absence of base minimizes side reactions, ensuring high regioselectivity.

Alternative Route via Thioamide Functionalization

A less common approach involves substituting a pre-formed morpholine-4-carbothioamide with a pyridin-2-yl group. This method, though less efficient, is applicable when isothiocyanate substrates are unavailable.

Procedure:

  • Reactants : Morpholine-4-carbothioamide (1.0 equiv.) and 2-chloropyridine (1.2 equiv.).

  • Catalyst : Potassium carbonate (2.0 equiv.) as a base.

  • Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.

  • Workup : Aqueous extraction and column chromatography (silica gel, chloroform/methanol).

  • Yield : 50–60% (lower due to competing side reactions).

Limitations :

  • Requires elevated temperatures, increasing energy costs.

  • Lower regioselectivity due to the aromatic electrophilic substitution of 2-chloropyridine.

Comparative Analysis of Methods

The table below contrasts key parameters of the two synthesis routes:

ParameterIsothiocyanate CondensationThioamide Functionalization
Reaction Time 4–6 hours12 hours
Temperature 25°C80°C
Yield 75–90%50–60%
Purity >95% (recrystallized)85–90% (requires chromatography)
Scalability High (single-step)Moderate (multi-step)

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • FT-IR :

    • N–H stretch: 3250–3350 cm⁻¹.

    • C=S stretch: 1250–1300 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Morpholine protons: δ 3.50–3.70 (m, 8H).

    • Pyridin-2-yl protons: δ 7.20–8.60 (m, 4H).

  • Elemental Analysis :

    • Expected (C₁₀H₁₃N₃OS): C 53.79%, H 5.82%, N 18.82%, S 14.36%.

Industrial Considerations

The isothiocyanate route is preferred for large-scale production due to:

  • Cost-Effectiveness : 2-Pyridyl isothiocyanate is commercially available at scale.

  • Minimal Waste : Ethanol solvent can be recycled, reducing environmental impact.

  • Safety : Avoids hazardous reagents like hydrogen sulfide used in alternative thiourea syntheses.

Recent Advances

Emerging methods include:

  • Microwave-Assisted Synthesis : Reduces reaction time to <1 hour with comparable yields.

  • Flow Chemistry : Enables continuous production with real-time purity monitoring .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbothioamide group (–NH–C(=S)–) participates in nucleophilic substitutions due to the electrophilic sulfur atom. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
AlkylationMethyl iodide, K₂CO₃, DMF, 80°CS-Methylated derivatives
AcylationAcetyl chloride, pyridine, RTThioester formation
CyclizationCS₂, KOH, ethanol, reflux1,3,4-Oxadiazole-2-thione derivatives

For example, treatment with carbon disulfide (CS₂) under basic conditions facilitates cyclization to form 1,3,4-oxadiazole-2-thione scaffolds, confirmed via FT-IR and ¹H NMR spectral loss of –SH signals .

Oxidation and Reduction

The thioamide group is redox-active, enabling controlled transformations:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
OxidationH₂O₂, acetic acid, 60°CCarboxamide (C=O) formation
KMnO₄, H₂SO₄, RTSulfinic/sulfonic acid derivatives
ReductionLiAlH₄, THF, 0°C → RTAmine derivatives

Oxidation with H₂O₂ selectively converts the C=S bond to C=O, while stronger agents like KMnO₄ yield sulfonic acids . Reduction with LiAlH₄ produces corresponding amines, though over-reduction risks require careful stoichiometric control.

Coordination Chemistry

The sulfur and pyridine nitrogen serve as donor sites for metal coordination:

Metal IonLigand Binding SitesComplex StructureBiological ActivityReferences
Cu(II)S, N (pyridine)Square planar or octahedral geometryAnticancer, antibacterial
Fe(III)S, N (morpholine)Hexacoordinated complexesEnzyme inhibition

Copper complexes exhibit notable antiproliferative activity against cancer cell lines (IC₅₀: 70 nM–3.9 μM) by inducing apoptosis via ROS generation .

Electrophilic Aromatic Substitution

The pyridine ring undergoes directed substitutions:

Reaction TypeReagents/ConditionsPosition SelectivityProductsReferences
NitrationHNO₃, H₂SO₄, 0°CPara to morpholine group3-Nitro-pyridine derivatives
HalogenationCl₂, FeCl₃, DCM, RTOrtho to carbothioamide5-Chloro derivatives

The electron-donating morpholine group directs electrophiles to the para position, while the carbothioamide influences ortho substitution .

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductsApplicationsReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivativesDrug candidate synthesis
Heck reactionPd(OAc)₂, PPh₃, NEt₃, DMF, 120°CAlkenylated pyridinesMaterial science

These reactions enable modular functionalization for structure-activity relationship (SAR) studies in drug discovery .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes structural changes:

  • Acidic Conditions (HCl, MeOH) : Protonation of the pyridine nitrogen enhances electrophilicity, facilitating nucleophilic attacks on the carbothioamide group .

  • Basic Conditions (NaOH, EtOH) : Deprotonation of the thioamide –NH promotes cyclization or dimerization reactions .

Biological Activity and Mechanistic Insights

The compound’s derivatives exhibit:

  • Antibacterial Activity : Inhibition of New Delhi metallo-β-lactamase-1 (NDM-1) via zinc ion chelation (IC₅₀: 0.1–0.8 μM) .

  • Anticancer Effects : ROS-mediated apoptosis in HL-60 and HeLa cells (IC₅₀: 0.07–3.9 μM) .

Mechanistic studies highlight thioamide-metal coordination and π-π stacking interactions with biological targets .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, forming morpholine and pyridine fragments .

  • Photodegradation : UV light induces C–S bond cleavage, yielding sulfenic acid intermediates.

Scientific Research Applications

Kinase Inhibition and Therapeutic Potential

One of the significant applications of N-(pyridin-2-yl)morpholine-4-carbothioamide is its role as a selective inhibitor of phosphoinositide 3-kinase (PI3K) enzymes. The PI3K pathway is crucial for various cellular functions, including proliferation, survival, and metabolism, and is implicated in numerous diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases. Research indicates that compounds similar to this compound can be beneficial in treating conditions like rheumatoid arthritis, multiple sclerosis, and various types of cancer including leukemia and glioblastoma .

Case Study: Inhibition of PI3K Pathway

A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on the PI3K pathway. This inhibition was associated with reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Antitumor Activity

This compound has shown promising antitumor activity across different cancer cell lines. It has been evaluated for its cytotoxic effects in vitro against various types of cancer, including breast cancer and prostate cancer.

Table 1: Antitumor Activity of this compound Derivatives

Cancer TypeIC50 (µM)Reference
Breast Cancer15.1
Prostate Cancer21.5
Ovarian Cancer25.9
Lung Cancer28.7

These findings indicate that the compound's structural features contribute to its selective binding and cytotoxicity against specific cancer cell lines.

Drug Development and Molecular Docking Studies

The compound has been investigated for its potential in drug development through molecular docking studies. These studies assess how well the compound can bind to target proteins involved in disease pathways.

Case Study: Molecular Docking Analysis

Molecular docking studies revealed that this compound binds effectively to the active sites of various kinases involved in tumor progression. The binding affinity was found to correlate with biological activity, highlighting the compound's potential as a lead candidate for further development .

Antibacterial and Antifungal Properties

Beyond its anticancer applications, this compound also exhibits antibacterial and antifungal activities. Research has shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity of this compound Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus200
Escherichia coli100
Candida albicans150

These results suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit RNA synthesis in bacterial cells . The compound binds to the active site of RNA, disrupting its function and leading to the inhibition of bacterial growth. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(Adamantan-1-yl)morpholine-4-carbothioamide
  • Structure : Replaces the pyridin-2-yl group with a bulky adamantane moiety.
  • Synthesis : Reacted with benzyl bromides in acetone/K₂CO₃ to form hybrid derivatives .
  • Activity : Demonstrated broad-spectrum antibacterial activity (e.g., compounds 7b , 7d ) and hypoglycemic effects in diabetic rats (e.g., 7a , 8ab ) .
N-[(Z)-1-Pyridin-2-ylethylideneamino]morpholine-4-carbothioamide
  • Structure: Adds a hydrazide group [(Z)-ethylideneamino] to the pyridin-2-yl scaffold.
  • Physical Properties : Molecular weight 264.35 g/mol, LogP 1.36, density 1.27 g/cm³ .
  • Applications : Studied for enzyme inhibition and coordination chemistry (e.g., Cu(II) complexes) .
  • Key Difference : The hydrazide moiety introduces additional hydrogen-bonding sites, which may influence metal-binding affinity and solubility.
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
  • Structure : Replaces carbothioamide with a thiazole ring but retains pyridin-2-yl and heteroaryl groups.
  • Hydrogen Bonding : Exhibits distinct protonation sites (N⁺-pyridine) and 3D hydrogen-bonded networks, affecting solubility and target interactions .
  • Key Difference : The thiazole core may enhance π-stacking interactions, altering biological target specificity compared to carbothioamides.

Physicochemical Properties

Property N-(Adamantan-1-yl) Derivative (e.g., 7b ) N-[(Z)-1-Pyridin-2-yl] Hydrazide N-(Pyridin-2-yl)morpholine-4-carbothioamide (Estimated)
Molecular Weight (g/mol) ~400 (adamantane adds ~136 g/mol) 264.35 ~225 (based on core structure)
LogP High (~3–4, inferred from adamantane) 1.36 Moderate (~1.5–2.5)
Hydrogen-Bond Acceptors 3–4 5 4

Biological Activity

N-(pyridin-2-yl)morpholine-4-carbothioamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H1N1O1S1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:

  • Antiproliferative Effects : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. In one study, related compounds displayed IC50 values ranging from 0.1 to 100 µM against HeLa and other cancer cell lines, suggesting a promising therapeutic index .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
HL1HeLa9
HL2RD6.2
HL3BxPC-36.7
Cu(L5)NO3HeLa0.07

The mechanisms underlying the anticancer activity of this compound derivatives involve several pathways:

  • Apoptosis Induction : Studies have shown that these compounds can stimulate apoptosis in cancer cells through caspase activation and poly ADP-ribose polymerase (PARP) cleavage .
  • Cell Cycle Arrest : The compounds may induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation .
  • Interaction with Protein Targets : Molecular docking studies suggest that these compounds bind effectively to various protein targets involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. A study demonstrated that related thiourea derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiourea Derivatives

Compound NameBacteria TestedZone of Inhibition (mm)
HPMCTE. coli15
Cu(HPMCT)2S. aureus20
[PdCl2(HPMCT)2]P. aeruginosa18

Case Studies

Several case studies have been published focusing on the biological evaluation of this compound derivatives:

  • Study on Lung Cancer Cells : A series of pyridine-based complexes were evaluated for their cytotoxicity against lung cancer cell lines (A549, NCI-H460). The results indicated that certain complexes exhibited selective cytotoxicity while sparing normal cells, highlighting their potential for targeted cancer therapy .
  • Mechanistic Studies : Research involving the evaluation of apoptotic pathways revealed that N-(pyridin-2-yl)morpholine derivatives could effectively induce apoptosis through mitochondrial pathways, contributing to their anticancer efficacy .

Q & A

Q. What are the established synthetic routes for N-(pyridin-2-yl)morpholine-4-carbothioamide, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling pyridin-2-amine with morpholine-4-carbothioyl chloride under anhydrous conditions, using bases like triethylamine to drive the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. HPLC (≥98% purity, as in ) ensures final purity. Recrystallization from ethanol or acetonitrile may improve crystallinity .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) and characterize intermediates using FT-IR (C=S stretch at ~1200–1250 cm⁻¹) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) should show pyridine protons (δ 8.2–8.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and thiourea NH (δ ~10–11 ppm, broad). ¹³C NMR confirms C=S at ~180 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ peaks matching the molecular weight (e.g., ~253 g/mol for C₁₀H₁₂N₃OS).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • GHS Classification : Based on analogs (), assume acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE: nitrile gloves, lab coat, and fume hood.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers.
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain emergency contacts (e.g., Ambeed: 1-352-323-3500) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K. Collect φ and ω scans for high-resolution data .
  • Refinement : Employ SHELXL () for structure solution. Initial models from SHELXS (direct methods) can be refined with SHELXL using full-matrix least-squares.
  • Key Parameters : Expect monoclinic space groups (e.g., P2₁/c) with unit cell dimensions similar to analogs (e.g., a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, β = 92.5°) . Target R₁ < 0.05 and wR₂ < 0.15 for high-quality data .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) based on structural analogs ().
  • Assays : Use fluorescence-based enzyme inhibition assays (IC₅₀ determination) or SPR for binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • SAR Studies : Modify substituents (e.g., pyridine vs. morpholine) to assess impacts on activity. The thiourea moiety may enhance metal chelation or hydrogen bonding .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., EGFR kinase). Parameterize the C=S group for accurate force-field representation.
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and hydrogen-bond persistence.
  • ADMET Prediction : Tools like SwissADME predict logP (~2.5), solubility (≈50 µM), and CYP450 interactions, guiding lead optimization .

Q. How can stability studies under varying conditions inform formulation strategies?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition temperatures (>200°C expected for stable analogs).
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples.
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. LC-MS identifies degradation products (e.g., hydrolysis of thiourea to urea) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.